molecular formula C19H16ClN5OS B2579139 N-(3-CHLORO-2-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1358707-68-2

N-(3-CHLORO-2-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2579139
CAS No.: 1358707-68-2
M. Wt: 397.88
InChI Key: LDJGOBXDPWJKGI-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE is a useful research compound. Its molecular formula is C19H16ClN5OS and its molecular weight is 397.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Derivatives

The synthesis of related triazoloquinoxaline derivatives involves various chemical reactions to produce compounds with potential biological activities. For instance, methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs were synthesized through DCC coupling method and azide coupling method, showing the versatility in producing triazoloquinoxaline derivatives with various substitutions (Fathalla, 2015).

Anticancer Activity

A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives, designed to meet structural requirements for anticancer activity, reported significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines for some compounds, highlighting the therapeutic potential of triazoloquinoxaline derivatives in cancer treatment (Reddy et al., 2015).

Pharmacological Applications

Antidepressant and Adenosine Receptor Antagonism

Compounds from the 4-amino[1,2,4]triazolo[4,3-a]quinoxaline class have been evaluated for their antidepressant properties and potential as adenosine receptor antagonists. Some derivatives showed promise as rapid-onset antidepressants and potent, selective adenosine receptor antagonists, indicating their potential use in treating depression and modulating adenosine receptor-mediated physiological processes (Sarges et al., 1990).

Antimicrobial and Antifungal Agents

The synthesis of certain substituted quinoxalines, including triazoloquinoxaline derivatives, has shown potent antibacterial and antifungal activities. This suggests their potential as new antimicrobial agents, contributing to the fight against resistant bacterial and fungal strains (Badran et al., 2003).

Antihistaminic Activity

Novel 1-substituted-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and tested for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm. This positions them as potential new class of H1-antihistaminic agents (Alagarsamy et al., 2008).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-11-13(20)6-5-8-14(11)21-17(26)10-27-19-18-24-23-12(2)25(18)16-9-4-3-7-15(16)22-19/h3-9H,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJGOBXDPWJKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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